molecular formula C22H24F2N2O5S B2710705 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethan-1-one CAS No. 946217-37-4

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B2710705
CAS No.: 946217-37-4
M. Wt: 466.5
InChI Key: CHYIDGFGGZMVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a 10-membered spirocyclic system containing one oxygen and two nitrogen atoms. Key substituents include:

  • A 4-fluoro-3-methylbenzenesulfonyl group at position 4 of the spiro ring.
  • A 2-(4-fluorophenoxy)acetyl group at position 6.

The spiro architecture confers conformational rigidity, which may enhance target binding specificity in pharmacological contexts. The sulfonyl and fluorophenoxy groups contribute to electronic effects (e.g., electron-withdrawing properties) and influence solubility and metabolic stability.

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O5S/c1-16-14-19(6-7-20(16)24)32(28,29)26-12-13-31-22(26)8-10-25(11-9-22)21(27)15-30-18-4-2-17(23)3-5-18/h2-7,14H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYIDGFGGZMVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This involves the reaction of a suitable diazaspiro compound with an appropriate sulfonyl chloride derivative under controlled conditions.

    Introduction of the fluorophenoxy group: This step involves the reaction of the intermediate with a fluorophenoxy reagent, typically under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethan-1-one is being explored for its potential therapeutic properties:

  • Anti-inflammatory activity : Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways.
  • Anticancer potential : The compound has shown promise in inhibiting specific cancer cell lines by targeting critical enzymes such as lysosomal phospholipase A2, which is linked to phospholipidosis and drug-induced toxicity.

Chemical Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

  • Starting materials : Commonly include 4-fluoro-3-methylbenzenesulfonyl chloride and spirocyclic amines.
  • Reaction conditions : Utilization of bases like triethylamine in solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

  • Material development : It may serve as a building block for synthesizing more complex molecules.
  • Catalyst development : Its chemical reactivity allows exploration in catalysis for organic reactions.

Table 2: Potential Mechanisms

MechanismDescription
Enzyme inhibitionTargets enzymes like lysosomal phospholipase A2
Receptor interactionModulates receptor activity affecting signaling pathways

Similar Compounds

  • 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one : Shares a similar core structure but lacks the ethanone group.
  • 3-fluoro-4-methylbenzenesulfonyl chloride : Contains a sulfonyl group but differs significantly in structure.

Uniqueness of the Compound

The combination of a spirocyclic structure with both sulfonyl and ethanone groups provides distinct chemical and biological properties not observed in simpler analogs, making it a valuable candidate for further research and application.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Cores

Compound A : 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Core : Identical 1-oxa-4,8-diazaspiro[4.5]decane.
  • Substituents :
    • 4-Methoxyphenylsulfonyl at position 3.
    • Methylsulfonyl at position 7.
  • Key Differences: Methoxy group (electron-donating) vs. fluoro-methyl group (electron-withdrawing) on the sulfonyl aromatic ring. Methylsulfonyl substituent (smaller, polar) vs. 4-fluorophenoxy acetyl (bulkier, lipophilic).
  • Implications: Compound A may exhibit higher aqueous solubility due to the methoxy group and methylsulfonyl moiety. The target compound’s fluorophenoxy group could enhance membrane permeability.
Compound B : 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 8-[4,4-bis(4-fluorophenyl)butyl]-4-methylene-3-(phenylmethyl)-
  • Core : 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (different nitrogen/oxygen positions).
  • Substituents :
    • Bis(4-fluorophenyl)butyl at position 8.
    • Phenylmethyl and methylene groups at positions 3 and 4.
  • Key Differences :
    • Ketone (2-one) in the core vs. acetyl group in the target compound.
    • Bulky bis(fluorophenyl)butyl chain increases molecular weight (502.59 g/mol) and lipophilicity.
  • Implications :
    • Compound B’s extended fluorophenyl chain may improve target affinity but reduce solubility.
    • The target compound’s spiro nitrogen positions may allow for distinct hydrogen-bonding interactions.
Compound C : 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 8-[4,4-bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl-
  • Core : Same as Compound B.
  • Substituents :
    • Heptyl chain at position 3.
    • Hydroxy and methyl groups at position 4.
  • Key Differences: Long alkyl chain (heptyl) enhances lipophilicity (logP likely >5).
  • Implications: Compound C’s heptyl chain may prolong half-life but increase off-target binding risks. The target compound’s fluorophenoxy acetyl group balances lipophilicity and polarity.

Data Table: Structural and Physicochemical Comparison

Property Target Compound Compound A Compound B Compound C
Core Structure 1-Oxa-4,8-diazaspiro[4.5]decane 1-Oxa-4,8-diazaspiro[4.5]decane 1-Oxa-3,8-diazaspiro[4.5]decan-2-one 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
Position 4 Substituent 4-Fluoro-3-methylbenzenesulfonyl 4-Methoxyphenylsulfonyl 4-Methylene 4-Hydroxy-4-methyl
Position 8 Substituent 2-(4-Fluorophenoxy)acetyl Methylsulfonyl Bis(4-fluorophenyl)butyl Bis(4-fluorophenyl)butyl
Molecular Formula C23H23F2N2O4S (estimated) C18H24N2O5S2 C31H32F2N2O2 C31H42F2N2O3
Molecular Weight ~494.5 g/mol (estimated) 436.52 g/mol 502.59 g/mol 528.67 g/mol
Key Functional Groups Sulfonyl, fluorophenoxy, acetyl Sulfonyl, methoxy, methylsulfonyl Ketone, fluorophenyl, phenylmethyl Hydroxy, heptyl, fluorophenyl

Biological Activity

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethan-1-one is a novel organic compound notable for its unique spirocyclic structure and functional groups that suggest potential biological activity. The compound incorporates a sulfonyl group and fluorinated aromatic rings, which may enhance its pharmacological properties and interactions with biological targets.

Structural Characteristics

The compound's structural features include:

  • Spirocyclic Framework : Provides rigidity and may influence biological interactions.
  • Fluorinated Aromatic Groups : Enhance lipophilicity and biological target affinity.
  • Sulfonyl Group : Known to participate in various biochemical pathways, potentially acting as a bioactive moiety.
Property Value
Molecular FormulaC22H24F2N2O4S
Molecular Weight466.5 g/mol
CAS Number946262-28-8

The biological activity of the compound is linked to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various disease pathways. Preliminary studies indicate that this compound may act as an inhibitor of lysosomal phospholipase A2, an enzyme implicated in phospholipidosis and drug-induced toxicity .

Pharmacological Effects

Research findings suggest that the compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Potentially through the inhibition of key inflammatory mediators.
  • Anticancer Properties : May inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Studies

  • Inhibition of Lysosomal Phospholipase A2 : A study demonstrated that the compound effectively inhibits this enzyme, which is crucial in lipid metabolism and associated with various diseases .
  • Antitumor Activity : In vitro studies showed significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple synthetic routes, including:

  • Formation of Spirocyclic Core : Cyclization reactions using diazaspiro compounds.
  • Introduction of Functional Groups : Reaction with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-oneContains a fluorophenyl groupDifferent activity profile
1-[4-(methylbenzenesulfonyl)-1-oza...Lacks fluorine substitutionVaries significantly in activity
2-(naphthalen-2-yloxy)ethanone derivativesDifferent aromatic substituentsVarying pharmacological properties

Q & A

Basic: What are the key synthetic routes for preparing this spirocyclic compound?

The compound is synthesized via multi-step reactions involving sulfonylation, nucleophilic substitution, and spiro-ring formation. A typical protocol ( ):

Core Spirocyclic Formation : React 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Purification : Column chromatography (DCM/methanol, 9:1) isolates the product.

Yield Optimization : Reaction conditions (e.g., 16 h stirring at RT, stoichiometric ratios of sulfonyl chloride:amine = 1.1:1) are critical for >70% yield .

Advanced: How can stereochemical challenges in the spiro[4.5]decane system be addressed during synthesis?

The spirocyclic system’s conformation is influenced by ring puckering and substituent steric effects. Methodological considerations:

  • X-ray Crystallography : Use SHELXL ( ) or WinGX ( ) to refine torsional angles and validate spiro junction geometry.
  • Cremer-Pople Parameters : Apply puckering coordinates ( ) to quantify nonplanar distortions. For example, the 1-oxa-4,8-diazaspiro[4.5]decane core may adopt a twisted chair conformation, which impacts reactivity and binding affinity .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) identify key signals:
    • 4-Fluorophenoxy protons (δ 6.85–7.08 ppm, doublets).
    • Spirocyclic CH2_2 groups (δ 1.25–2.26 ppm, multiplet).
  • IR : Sulfonyl S=O stretches (1345–1281 cm1^{-1}) and carbonyl C=O (1700–1680 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 489.6 [M+^+]) validate the molecular formula .

Advanced: How can conflicting SAR data for fluorophenyl derivatives be resolved?

Contradictions in structure–activity relationships (SAR) often arise from substituent electronic effects vs. steric hindrance. For example:

  • 4-Fluorophenoxy vs. 2,4-Difluorophenoxy : While 4-fluoro substitution enhances metabolic stability ( ), 2,4-difluoro analogs may reduce target binding due to increased dipole moments.
  • Methodological Resolution :
    • Docking Studies : Compare electrostatic potential maps of derivatives.
    • Free-Wilson Analysis : Quantify substituent contributions to activity using regression models ( ).

Basic: What are the recommended handling precautions for this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles ( ).
  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride byproducts.
  • Storage : Keep in sealed containers under anhydrous conditions (DCM-sensitive) .

Advanced: How can Design of Experiments (DoE) optimize the sulfonylation step?

A DoE approach ( ) identifies critical factors:

Factor Range Optimal Value
Reaction Temperature0°C to RTRT (20°C)
TEA Equivalents1.0–2.0 eq1.5 eq
Reaction Time4–24 h16 h
  • Response Surface Methodology (RSM) : Maximizes yield (82–89%) while minimizing byproducts (e.g., hydrolyzed sulfonic acids) .

Basic: What is the role of the 4-fluorophenoxy group in biological activity?

The 4-fluorophenoxy moiety enhances lipophilicity (logP ~2.5) and improves blood–brain barrier penetration in anticonvulsant studies ( ). Fluorine’s electron-withdrawing effect stabilizes the ether linkage against metabolic oxidation .

Advanced: How does the sulfonyl group influence conformational dynamics?

The 4-fluoro-3-methylbenzenesulfonyl group induces steric strain in the spiro system:

  • Torsional Barriers : DFT calculations show a 10–15 kcal/mol barrier for rotation around the sulfonamide N–S bond.
  • Biological Implications : Restricted rotation may lock the compound in a bioactive conformation, enhancing target affinity ( ).

Basic: How is purity assessed post-synthesis?

  • HPLC : Use C18 columns with methanol/water (70:30) mobile phase; retention time ~8.2 min.
  • Elemental Analysis : Match calculated vs. observed C/H/N values (e.g., C 58.88% observed vs. 58.81% calculated) .

Advanced: What strategies mitigate crystallographic disorder in XRD analysis?

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands ( ) resolve overlapping peaks in spirocyclic structures.
  • Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K using liquid N2_2).
  • Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C–F···H contacts) to validate packing models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.